1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol
Description
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol is a branched aliphatic amino alcohol characterized by a central heptane chain substituted with methyl groups at positions 2 and 6, an amino group at position 4, and a secondary alcohol (propan-2-ol) moiety. This structure confers unique physicochemical properties, including moderate polarity from the alcohol and amine groups, balanced by the lipophilic branched hydrocarbon chain.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
1-(2,6-dimethylheptan-4-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-8-11(5)14/h9-14H,6-8H2,1-5H3 |
InChI Key |
DWGDPEDIHFYCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol typically involves the reaction of 2,6-dimethylheptan-4-ylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
1-[(2,6-Dimethyloxan-4-yl)amino]propan-2-ol (InChIKey: PSYDDOQQQPKNOC)
- Structural Difference : Replaces the heptane chain with a 2,6-dimethyloxane (tetrahydropyran) ring.
- Implications: Polarity: The oxygen atom in the oxane ring increases polarity and hydrogen-bonding capacity compared to the purely aliphatic heptane chain. Solubility: Likely higher aqueous solubility than the aliphatic analog due to the oxygen atom .
1-[(2,6-Dimethylphenoxy)amino]propan-2-ol
- Structural Difference : Substitutes the heptane chain with a 2,6-dimethylphenyl (aromatic) group.
- Electron Effects: Electron-donating methyl groups on the phenyl ring could influence reactivity in electrophilic substitution reactions. Stability: Aromatic systems are generally more thermally stable than aliphatic chains .
Functional Group Modifications
1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene (InChIKey: DMQOBNMJTFEKLG)
- Structural Difference : Incorporates a sulfanyl (-S-) group and fluorine atom.
- Electronegativity: Fluorine’s electronegativity may improve metabolic stability and bioavailability in drug design. Hydrogen Bonding: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
1-[(2-Aminoethyl)amino]propan-2-ol-2,4,6-trinitrophenol(1:1) (InChIKey: ZGWZBUPIURAOJJ)
- Structural Difference: Forms a salt with 2,4,6-trinitrophenol (picric acid).
- Implications :
- Acid-Base Properties : The ionic interaction increases solubility in polar solvents.
- Stability : Picrate salts are often explosive, limiting practical applications despite enhanced crystallinity for X-ray studies .
Biological Activity
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol, an organic compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
| Property | Value |
|---|---|
| Molecular Formula | C12H27NO |
| Molecular Weight | 201.35 g/mol |
| IUPAC Name | 1-(2,6-dimethylheptan-4-ylamino)propan-2-ol |
| InChI Key | DWGDPEDIHFYCQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CC(C)C)NCC(C)O |
The biological activity of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol is primarily mediated through its interactions with specific receptors and enzymes. As a ligand, it can modulate the activity of various biological targets, influencing cellular processes and metabolic pathways. This modulation can lead to significant therapeutic effects, particularly in pharmacological applications.
Anticonvulsant Properties
Research has indicated that related compounds exhibit anticonvulsant activity. For instance, analogs of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol have been shown to antagonize seizures in animal models. The compound could potentially follow similar pathways due to structural similarities with known anticonvulsants .
Enzyme Interactions
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol is also investigated for its role in enzyme interactions. It may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways, thereby influencing biochemical reactions critical for cellular function.
Case Studies and Research Findings
- Anticonvulsant Activity : In a study examining the effects of structurally similar compounds on seizure models in mice, it was found that modifications to the amino structure significantly altered the pharmacological profile. For example, compounds with additional methyl groups showed varying degrees of efficacy against induced seizures .
- Enzyme Modulation : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol could effectively modulate enzyme activity, suggesting potential applications in metabolic disorders .
Applications
The compound's unique structure and biological activity make it valuable across several fields:
Chemistry : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology : Employed in studies related to enzyme interactions and metabolic pathways.
Medicine : Investigated for therapeutic properties, particularly as a precursor in drug synthesis.
Industry : Used in the production of specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
